molecular formula C19H22N2O3 B269261 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Numéro de catalogue B269261
Poids moléculaire: 326.4 g/mol
Clé InChI: POCDLKQOVKPSNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is responsible for activating the NEDD8 protein. NEDD8 is a ubiquitin-like protein that plays a crucial role in the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins in cells. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis in cancer cells.

Mécanisme D'action

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide inhibits the NEDD8-activating enzyme (NAE), which is responsible for activating the NEDD8 protein. NEDD8 is a ubiquitin-like protein that plays a crucial role in the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins in cells. Inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy. In addition, this compound has been shown to inhibit tumor growth in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is its potency as an inhibitor of NAE. It has been shown to be effective against a range of cancer types, indicating its potential as a broad-spectrum anticancer agent. However, one of the limitations of this compound is its potential toxicity, particularly at high doses. Further studies are needed to determine the optimal dosing and administration schedule for this compound.

Orientations Futures

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in cancer patients. Future research could focus on identifying biomarkers that can predict response to this compound, as well as developing new formulations and delivery methods to improve its efficacy and reduce toxicity. In addition, this compound could be evaluated in combination with other anticancer agents to determine its potential as a combination therapy.

Méthodes De Synthèse

The synthesis of 2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide involves several steps, including the preparation of key intermediates and the coupling of the amine and acid functionalities. The synthesis route involves the use of various reagents and solvents, including tert-butyl lithium, lithium aluminum hydride, and dichloromethane. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been extensively studied for its anticancer properties. It has shown efficacy against a range of cancer types, including leukemia, lymphoma, breast cancer, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as a therapeutic agent. In addition, this compound has been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy.

Propriétés

Formule moléculaire

C19H22N2O3

Poids moléculaire

326.4 g/mol

Nom IUPAC

2-methoxy-N-[4-(3-methylbutanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)12-18(22)20-14-8-10-15(11-9-14)21-19(23)16-6-4-5-7-17(16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)

Clé InChI

POCDLKQOVKPSNV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

SMILES canonique

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.